molecular formula C₂₁H₂₄ClN₂NaO₄S B1159697 (-)-Tianeptine Monosodium Salt

(-)-Tianeptine Monosodium Salt

Cat. No.: B1159697
M. Wt: 458.93
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Tianeptine

The discovery and development of tianeptine represents a significant milestone in the evolution of tricyclic compound research. Tianeptine was initially discovered and patented by the French Society of Medical Research during the 1960s, marking the beginning of extensive research into this unique chemical entity. The compound was first synthesized in 1971 by the Science Union Et Cie, Societe Francaise de Recherche Medicale as an analog of the recently discovered tricyclic antidepressants. This synthesis effort was part of a broader initiative to develop novel tricyclic compounds with improved pharmacological profiles compared to existing medications in this class.

The initial synthesis of the tianeptine core was reported in 1970 by the Science Union Et Cie, Societe Francaise de Recherche Medicale, with a separate synthesis of the tail component disclosed in an additional patent in 1971. The development process involved systematic modification of existing tricyclic structures to create a compound with unique pharmacological properties. The research team focused on creating a molecule that would maintain the basic tricyclic framework while incorporating structural modifications that would distinguish it from conventional tricyclic compounds.

Following its discovery, tianeptine was introduced for medical use in France in 1983, representing a significant advancement in tricyclic compound applications. The compound's development continued through the 1980s and beyond, with ongoing research efforts focusing on understanding its unique mechanism of action and potential applications. The historical timeline of tianeptine development demonstrates the systematic approach taken by French researchers to create a structurally and functionally distinct tricyclic compound.

Development Milestone Year Organization Significance
Initial Discovery 1960s French Society of Medical Research First identification and patent
Core Synthesis 1970 Science Union Et Cie Development of synthetic pathway
Complete Synthesis 1971 Societe Francaise de Recherche Medicale Full compound synthesis
Medical Introduction 1983 French Medical Authorities First clinical application

Structural Classification within Tricyclic Compounds

Tianeptine occupies a unique position within the classification of tricyclic compounds due to its distinctive structural features that differentiate it from conventional tricyclic antidepressants. While tianeptine is technically classified as a tricyclic antidepressant due to its three-ring structure, it exhibits vastly different pharmacological properties compared to typical compounds in this class. The compound is more accurately described as an atypical tricyclic antidepressant, reflecting its structural and functional distinctiveness.

The most significant structural distinction of tianeptine lies in its seven-membered sultam ring system and carboxylic acid tail, which differ markedly from conventional tricyclic antidepressants. This unique structural arrangement contributes to tianeptine's distinctive pharmacological profile and sets it apart from other members of the tricyclic family. The seven-membered sultam ring adopts a boat-type conformation, and crystallographic studies have revealed a dihedral angle between the mean planes of the benzene rings of 44.44 degrees.

Chemical analysis reveals that tianeptine possesses an interesting tricyclic structure with a resemblance to other tricyclic antidepressants, but with crucial modifications. The compound has the International Union of Pure and Applied Chemistry name: 7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f]thiazepine-11-yl)amino]heptanoic acid, with the molecular formula C₂₁H₂₅ClN₂O₄S. The molecular weight is 436.953 grams per mole, and the compound has two hydrogen bond donors and six hydrogen bond acceptors.

The structural classification of tianeptine within tricyclic compounds can be understood through comparison with major tricyclic groups. Traditional tricyclic antidepressants are typically grouped into dibenzazepines and dibenzocycloheptadienes, while tianeptine represents a distinct structural class with its unique seven-membered ring system. This structural uniqueness has important implications for the compound's chemical properties and biological activity.

Structural Feature Tianeptine Conventional Tricyclic Antidepressants
Ring System Seven-membered sultam Six-membered rings
Side Chain Aminoheptanoic acid Tertiary or secondary amine
Molecular Weight 436.953 g/mol Variable (typically 250-350 g/mol)
Hydrogen Bond Donors 2 Variable (typically 0-1)
Hydrogen Bond Acceptors 6 Variable (typically 1-3)

Global Research Overview of Tianeptine Monosodium Salt

The global research landscape for tianeptine monosodium salt reflects widespread scientific interest across multiple continents and research institutions. Currently, tianeptine is used in over 60 countries around the world, predominantly in Europe, Asia, and South America, though it is not currently approved for use in the United States, Canada, or Australia. This broad geographical distribution has facilitated extensive international research collaboration and data collection regarding the compound's properties and applications.

Research efforts have been particularly concentrated in European institutions, where tianeptine was first developed and where it maintains regulatory approval. French research institutions, including Laboratories Servier SA, continue to lead research initiatives related to tianeptine and its derivatives. The compound is manufactured and marketed under various trade names across different regions, including Coaxil in European countries and Stablon and Tatinol in Asia and Latin America.

Recent research developments have focused on understanding tianeptine's unique mechanism of action and its potential applications beyond traditional uses. A significant area of current research involves the compound's stereochemical properties and the potential therapeutic differences between its enantiomers. This research has gained momentum as analytical techniques have advanced, allowing for more precise separation and characterization of individual enantiomers.

The compound's research profile has been enhanced by its classification as a mechanistic outlier compared to other major classes of antidepressants. Unlike selective serotonin reuptake inhibitors and structurally related tricyclic antidepressants, tianeptine was initially shown to enhance uptake of 5-hydroxytryptamine in vivo without apparent activity at any serotonin receptors or monoamine transporters. This unique pharmacological profile has attracted significant research attention and has positioned tianeptine as an important tool for understanding neurotransmitter mechanisms.

International research collaboration has been facilitated by the compound's widespread availability and the diversity of research applications being explored. Studies have been conducted across multiple disciplines, including organic chemistry, pharmacology, neuroscience, and analytical chemistry. The development of new analytical methods for tianeptine separation and characterization has been a particular focus of recent research efforts.

Research Region Primary Focus Areas Key Institutions Research Output
Europe Synthesis and pharmacology Laboratories Servier SA High
Asia Clinical applications Multiple institutions Moderate
South America Regional applications Various universities Moderate
North America Analytical methods Academic institutions Limited

Stereochemistry and Enantiomeric Properties

The stereochemical properties of tianeptine represent a crucial aspect of its molecular characterization and potential therapeutic applications. Tianeptine is a chiral molecule with one stereogenic center, yet it has not been widely investigated for the therapeutic or biochemical effects of its single enantiomers. This represents a significant gap in the current understanding of the compound and presents opportunities for future research developments.

The compound is typically prescribed and studied as a racemic mixture, containing equal proportions of both the (+) and (-) enantiomers. However, recent advances in chiral separation techniques have enabled researchers to isolate and characterize individual enantiomers with high purity. Enantioselective high-performance liquid chromatography methods have been developed for both analytical and preparative separation of tianeptine enantiomers.

Advanced analytical techniques have been employed to determine the absolute configurations of purified single enantiomers. Vibrational circular dichroism spectroscopy has been used to establish absolute configurations with 99 percent confidence levels. These analytical developments have opened new avenues for research into the individual properties and potential applications of tianeptine enantiomers.

The structural analysis of tianeptine has revealed important stereochemical features that influence its molecular behavior. X-ray crystallographic studies of the hydrochloride salt have shown that the seven-membered sultam ring adopts a boat-type conformation. Additionally, an intramolecular hydrogen bond between a sultam oxygen and the amino nitrogen has been observed, which may influence the compound's conformational preferences and biological activity.

Research into the enantioselective binding properties of tianeptine has revealed differential interactions with essential proteins. Studies have shown that human serum albumin exhibits higher affinity for the S-tianeptine enantiomer compared to the R-enantiomer. This differential binding suggests that the individual enantiomers may have distinct pharmacokinetic and pharmacodynamic properties, highlighting the importance of stereochemical considerations in tianeptine research.

Stereochemical Property Description Research Method Significance
Stereogenic Centers One chiral center Structural analysis Enables enantiomer formation
Enantiomeric Ratio 50:50 in racemic mixture Chiral chromatography Standard clinical formulation
Absolute Configuration Determined for both enantiomers Vibrational circular dichroism 99% confidence level
Protein Binding S-enantiomer preferred by albumin Binding studies Pharmacokinetic implications
Conformational Analysis Boat-type sultam ring X-ray crystallography Structural understanding

Properties

Molecular Formula

C₂₁H₂₄ClN₂NaO₄S

Molecular Weight

458.93

Synonyms

(-)-7-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic Acid Monosodium Salt;  (-)-7-[(3-Chloro-6,11-dihydro-6-methyldibenzo_x000B_[c,f][1,2]thiazepin-11-yl)amino]heptanoic Acid S,S-Dioxide Monosodium Salt; 

Origin of Product

United States

Scientific Research Applications

Antidepressant Research

Tianeptine is primarily studied for its efficacy in treating major depressive disorder. Unlike conventional selective serotonin reuptake inhibitors (SSRIs), tianeptine enhances serotonin uptake rather than inhibiting it, leading to rapid relief of depressive symptoms. Clinical trials have demonstrated that tianeptine's effectiveness is comparable to that of traditional antidepressants like fluoxetine and amitriptyline, with fewer side effects such as sexual dysfunction and sedation .

Key Findings:

  • Rapid Symptom Relief : Tianeptine provides quicker alleviation of symptoms such as concentration difficulties and inner tension compared to SSRIs .
  • Broader Efficacy : It has shown effectiveness in treating depression associated with anxiety disorders and cognitive dysfunction .

Neuroprotection

Research indicates that tianeptine possesses neuroprotective properties, making it a candidate for studies related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from hypoxia and inflammatory damage, thereby preserving brain health .

Mechanisms of Action:

  • mTORC1 Activation : Tianeptine activates the mechanistic target of rapamycin complex 1 (mTORC1), promoting dendritic growth and synaptic plasticity in hippocampal neurons .
  • Inflammatory Response Modulation : It attenuates the inflammatory activation of microglial cells, which are implicated in neurodegenerative processes .

Stress and Anxiety Management

Tianeptine has been investigated for its potential to manage stress and anxiety without the sedative effects commonly associated with other anxiolytics. Its unique mechanism allows it to alleviate anxiety symptoms effectively while treating depression simultaneously .

Clinical Implications:

  • Anxiolytic Properties : Studies suggest that tianeptine can reduce anxiety symptoms in patients with co-existing depression and anxiety disorders .
  • Comparative Efficacy : Tianeptine has shown comparable effects to paroxetine in managing panic disorders, indicating its potential as a treatment option for anxiety-related conditions .

Chronic Pain Treatment

The analgesic properties of tianeptine are being explored in chronic pain management, particularly in conditions where traditional pain relief methods are ineffective. Preliminary studies suggest that tianeptine may provide relief from fibromyalgia-related pain and other chronic pain syndromes .

Research Insights:

  • Fibromyalgia : A clinical trial indicated that tianeptine was effective in treating fibromyalgia pain with minimal side effects compared to conventional therapies .
  • Mechanistic Understanding : Its ability to modulate pain pathways may offer new avenues for treating chronic pain conditions without the risk of opioid dependency .

Case Studies

Several case reports highlight both the therapeutic potential and risks associated with tianeptine use:

  • Withdrawal Symptoms : A case study documented a patient experiencing severe withdrawal symptoms after discontinuing high doses of tianeptine taken recreationally. This underscores the need for careful monitoring and regulation of tianeptine use .
  • Efficacy in Depression : Another report illustrated the successful treatment of major depressive disorder using tianeptine, emphasizing its rapid action compared to traditional antidepressants .

Comparison with Similar Compounds

Comparison with Other Tianeptine Salt Forms

Tianeptine is formulated as multiple salts to optimize solubility, stability, and bioavailability. Key comparisons include:

Property (-)-Tianeptine Monosodium Salt Tianeptine Disodium Salt Tianeptine Oxalate
CAS Number 30123-17-2 363138-43-6 Disclosed in Patent (e.g., Formula I)
Molecular Weight 458.93 g/mol 609.08 g/mol Not explicitly reported
Solubility High water solubility due to sodium ion Enhanced solubility (dual sodium ions) Lower solubility (oxalate counterion)
Synthesis Method Reaction with NaOH in organic solvents Double salting with NaOH Co-crystallization with oxalic acid
Pharmacokinetics Rapid absorption in rats No direct data; likely slower metabolism Unreported

Key Findings :

  • The monosodium form is preferred for oral formulations due to optimal solubility and bioavailability .
  • Disodium salts may offer extended release but lack clinical data .
Comparison with Other Antidepressants

Tianeptine’s mechanism contrasts with traditional tricyclic antidepressants (TCAs) and SSRIs:

Property This compound Amitriptyline (TCA) Fluoxetine (SSRI)
Mechanism Enhances 5-HT uptake Inhibits 5-HT/NE reuptake Inhibits 5-HT reuptake
Procognitive Effects Prevents stress-induced memory loss Sedative; impairs cognition Neutral/mixed effects
Side Effects Lower anticholinergic effects High anticholinergic burden Sexual dysfunction, agitation
Abuse Potential Emerging reports of misuse Low Low

Key Findings :

  • Tianeptine’s procognitive effects make it suitable for depression with comorbid cognitive impairment .
  • Unlike SSRIs, it lacks sexual side effects but has growing misuse concerns due to opioid-like effects at high doses .
Comparison with Metabolites

Tianeptine’s active metabolite, MC5 , shares some pharmacological properties:

Property This compound MC5 Sodium Salt
Role Parent compound; 5-HT uptake enhancer Metabolite; modulates dopamine uptake
Molecular Weight 458.93 g/mol 474.97 g/mol (MC5-d4 variant)
Research Use Clinical antidepressant Tool for studying dopamine/5-HT systems

Key Findings :

Comparison with Other Sodium Salts

Sodium salts are common in pharmaceuticals for solubility. Tianeptine’s properties differ from non-pharmacological sodium salts:

Property This compound Sodium Bicarbonate Monosodium Glutamate (MSG)
Primary Use Antidepressant Acid neutralizer Flavor enhancer
Toxicity Reproductive toxicity (SDS warnings) Low toxicity Controversial neurotoxicity claims
Regulatory Status Controlled in some regions Generally recognized as safe (GRAS) GRAS with usage limits

Key Findings :

Preparation Methods

Starting Materials and Reaction Sequence

The most widely validated route begins with 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,thiazepine-5,5-dioxide, which undergoes condensation with ethyl 7-aminoheptanoate hydrochloride in acetonitrile at 50–60°C. Triethylamine (2.0–2.25 equivalents) facilitates dehydrohalogenation, followed by hydrolysis using sodium hydroxide (10% aqueous) at pH ≥8 to yield tianeptine acid.

Key Reaction Parameters:

  • Molar Ratio: 1:1.0–1.25 (starting material to ethyl 7-aminoheptanoate hydrochloride)

  • Solvent: Acetonitrile (5 volumes)

  • Reaction Time: 2 hours for condensation; 30 minutes for hydrolysis.

Salification and Spray Drying

Tianeptine acid is dissolved in deionized water (45°C) and neutralized with 15% sodium hydroxide to pH 7.0–7.5. Activated carbon treatment removes impurities before spray drying, producing a free-flowing powder with 99.8% purity and 85% yield.

Optimization Insights:

  • Spray Drying: Inlet temperature 160°C, outlet temperature 80°C

  • Particle Size: 50–100 µm ensures consistent dissolution.

Purification and Impurity Control

Crystallization Techniques

Recrystallization from ethanol (10 volumes) at 5°C reduces impurities such as unreacted starting material and dimeric by-products. Single-solvent systems outperform mixed solvents, achieving 99.5% purity after two crystallizations.

Impurity D Synthesis and Mitigation

Impurity D (7-[(3-chloro-6,11-dihydro-5,5-dioxo-6-methyldibenzo[c,f]thiazepin-11-yl)-imino]heptanoic acid S,S-dioxide) forms via incomplete hydrolysis. Its synthesis involves condensing 3-chloro-6-methyldibenzo[c,f]thiazepin-11(6H)-one S,S-dioxide with 7-aminoheptanoic acid hydrochloride, followed by ethanol reflux purification (>99.5% purity).

Process Implications:

  • Alkaline Hydrolysis: Maintaining pH ≥8 during hydrolysis minimizes imine formation.

Comparative Analysis of Synthesis Routes

Parameter Condensation-Hydrolysis-Salification Nitrochlorobenzene Route
Starting Material3,11-Dichloro-dibenzo-thiazepine dioxideo-Nitrochlorobenzene
Yield80–85%Not reported
Purity≥99.5%Not reported
Key Purification StepSpray dryingActivated carbon filtration
ScalabilityIndustrial-scale provenLaboratory-scale only

Cost-Benefit Considerations:

  • Spray Drying: Higher capital expenditure but superior product consistency.

  • Ethanol Crystallization: Lower throughput due to multi-step recrystallization.

Industrial-Scale Production

Solvent Recovery Systems

Ethanol and acetonitrile are distilled and reused, reducing raw material costs by 20–25%. Closed-loop systems minimize environmental impact.

Regulatory Compliance

Process validation requires stringent control of residual solvents (<500 ppm ethanol, <50 ppm acetonitrile) and heavy metals (<10 ppm) .

Q & A

Basic Research Questions

Q. How can researchers ensure accurate quantification of (-)-Tianeptine Monosodium Salt in biological samples, considering its salt form?

  • Methodological Answer: Analytical methods must account for the sodium salt’s molecular weight to avoid errors in free tianeptine concentration calculations. For example, in blood samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) should use calibration standards prepared with the monosodium salt form. Researchers must validate assays by comparing results against corrected reference values (e.g., adjusting for sodium content as seen in a study where unadjusted values overestimated free tianeptine by ~5%) . Additionally, ensure purity verification via nuclear magnetic resonance (NMR) or elemental analysis to confirm salt stoichiometry .

Q. What experimental design considerations are critical for studying (-)-Tianeptine’s solubility and stability in aqueous solutions?

  • Methodological Answer: The sodium salt form enhances aqueous solubility, but stability depends on pH, temperature, and ionic strength. Design experiments with controlled buffer systems (e.g., phosphate-buffered saline at pH 7.4) and monitor degradation via high-performance liquid chromatography (HPLC) over time. Include parallel tests with free acid forms to compare dissolution kinetics and stability profiles .

Q. How should researchers address batch-to-batch variability in this compound for reproducible experiments?

  • Methodological Answer: Request certificates of analysis (CoA) from suppliers detailing salt content, residual solvents, and impurities. For critical assays (e.g., receptor binding studies), perform in-house validation using quantitative NMR or inductively coupled plasma mass spectrometry (ICP-MS) to confirm sodium content. If variations persist, standardize stock solutions by mass and cross-validate with independent purity assessments (e.g., Fourier-transform infrared spectroscopy) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across studies be resolved?

  • Methodological Answer: Conduct a systematic review to identify confounding variables, such as differences in salt form quantification, animal models, or dosing regimens. Meta-analyses should stratify data by analytical methodology (e.g., studies using corrected sodium salt values vs. uncorrected free tianeptine values). Sensitivity analyses can isolate the impact of salt-form discrepancies, as seen in a 2019 study where corrected blood concentrations reduced reported values by 5–6% .

Q. What advanced techniques are recommended for elucidating (-)-Tianeptine’s mechanism of action in neurochemical assays?

  • Methodological Answer: Combine electrophysiological recordings (e.g., patch-clamp) with sodium-specific ion-selective electrodes to differentiate sodium ion contributions from the salt vs. endogenous sources. For receptor binding studies, use radiolabeled tianeptine sodium salt (e.g., tritium-labeled) and competitive binding assays with selective inhibitors (e.g., μ-opioid receptor antagonists) to isolate target interactions .

Q. How should researchers design longitudinal studies to assess (-)-Tianeptine’s epigenetic effects while controlling for sodium salt-specific artifacts?

  • Methodological Answer: Include a sodium-matched control group (e.g., equimolar sodium chloride) to distinguish sodium ion effects from tianeptine-specific outcomes. Use chromatin immunoprecipitation sequencing (ChIP-seq) with histone modification markers (e.g., H3K4me3) and RNA-seq to track time-dependent changes. Validate findings with CRISPR-based epigenetic editing in parallel models .

Q. What strategies mitigate oxidative degradation of this compound in in vitro neuroprotection assays?

  • Methodological Answer: Prepare fresh solutions in degassed, nitrogen-purified buffers and store aliquots under argon at -80°C. Incorporate antioxidants (e.g., ascorbic acid at 0.01% w/v) and validate stability via ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection. Compare degradation kinetics under ambient vs. controlled oxygen conditions .

Data Analysis and Validation

Q. How can dose-response meta-analyses account for variations in this compound formulations across preclinical studies?

  • Methodological Answer: Normalize doses to free tianeptine equivalents using molecular weight adjustments (free tianeptine = 0.95 × monosodium salt mass). Apply mixed-effects models to pool data, with study design (e.g., salt form, species) as random effects. Sensitivity analyses should exclude outliers with unverified salt purity .

Q. What statistical approaches reconcile discrepancies in behavioral assay outcomes linked to sodium salt solubility?

  • Methodological Answer: Use multivariate regression to correlate solubility parameters (e.g., partition coefficient, logP) with behavioral endpoints (e.g., forced swim test immobility time). Include interaction terms for sodium concentration and tianeptine dose. Non-parametric bootstrapping can address non-normal data distributions common in small-sample neurobehavioral studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.